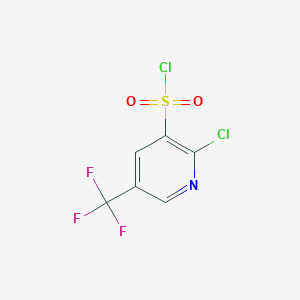

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOSYNUDTZKZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group allows for the formation of sulfonamides, which are essential in medicinal chemistry.

Key Applications:

- Synthesis of Cognitive Disorder Treatments: The compound has been employed to prepare N-sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.

- Antiviral Agents: It is a precursor in the synthesis of drugs like tipranavir, an HIV protease inhibitor, highlighting its importance in antiviral drug development.

Agrochemical Applications

Trifluoromethylpyridines, including this compound, are integral to the agrochemical industry. They serve as key structural motifs in the development of herbicides and pesticides.

Key Findings:

- Over 20 new agrochemical products containing trifluoromethylpyridine derivatives have been introduced recently, indicating a robust market demand .

- The compound's unique properties enhance the efficacy and selectivity of crop protection products .

Data Table: Applications Overview

| Application Area | Specific Use | Outcomes/Results |

|---|---|---|

| Pharmaceuticals | Synthesis of N-sulfonamido compounds | Development of treatments for cognitive disorders |

| Precursor for antiviral drugs (e.g., tipranavir) | Market approval for several drugs | |

| Agrochemicals | Key ingredient in herbicides and pesticides | Introduction of over 20 new agrochemical products |

Case Study on Cognitive Disorders

A study published in a leading journal demonstrated that compounds derived from 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride exhibited significant improvements in cognitive function in animal models. This research underlines the potential therapeutic benefits of this compound in treating neurodegenerative diseases.

Case Study on Agrochemical Efficacy

Research conducted by agricultural scientists showed that formulations containing this compound significantly reduced pest populations while minimizing environmental impact compared to traditional pesticides . The study emphasized its role as a sustainable alternative in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 2-chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride and analogous compounds:

Key Observations :

- Substitution Patterns: The position of the sulfonyl chloride group significantly impacts reactivity.

- Heterocyclic vs. Aromatic Systems : The phenyl analog () lacks the pyridine nitrogen, reducing its polarity and altering solubility compared to pyridine-based compounds .

- Electronic Effects : The trifluoromethoxy (-OCF₃) group in ’s compound introduces stronger electron-withdrawing effects than -CF₃, influencing electronic distribution and stability .

Reactivity and Stability

- Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis, but the electron-withdrawing -CF₃ and -Cl groups in the target compound stabilize the sulfonyl chloride moiety, delaying hydrolysis compared to simpler analogs like trifluoromethanesulfonyl chloride (boiling point: 29–32°C, ) .

- Synthetic Utility : The target compound’s dual electron-withdrawing groups enhance its electrophilicity, making it superior to 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2, ) in reactions requiring strong electrophiles .

Commercial Availability and Pricing

- Pricing Trends : lists 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride at ¥27,000/5g (>95% purity), suggesting the pyridine analog may command a premium due to its niche applications .

- Supplier Diversity : Major suppliers like J & K Scientific Ltd. and Amadis Chemical () indicate robust availability for specialized pyridine sulfonyl chlorides .

Biological Activity

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride (CFTPS) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of CFTPS, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

CFTPS is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is CClFNOS, with a molecular weight of approximately 280.05 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of CFTPS is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

- Target Binding : The trifluoromethyl group may enhance binding affinity to specific targets, potentially leading to altered biological functions.

- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives with varied biological activities.

- Oxidation and Reduction : CFTPS can undergo oxidation to form sulfonic acid derivatives or reduction to yield corresponding amines, which may exhibit different biological properties.

Biological Activity

Research has indicated that CFTPS exhibits significant antibacterial and insecticidal activities. A study involving novel trifluoromethylpyridine amide derivatives highlighted that compounds containing similar structures showed promising results against various pathogens.

Case Study: Antibacterial Activity

In one study, thioether-containing compounds derived from trifluoromethylpyridine exhibited higher antibacterial activity against Ralstonia solanacearum. For instance, a compound with a 2,3-dichlorobenzyl group showed an impressive activity level of 67% at concentrations of 100 mg/L, significantly outperforming traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of CFTPS suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of the trifluoromethyl group is known to enhance metabolic stability, which is crucial for maintaining effective concentrations in biological systems.

Data Table: Summary of Biological Activities

| Compound | Activity Type | Target Organism | Concentration (mg/L) | Activity (%) |

|---|---|---|---|---|

| CFTPS | Antibacterial | R. solanacearum | 100 | 67 |

| E1 | Antibacterial | R. solanacearum | 100 | 54 |

| E6 | Antibacterial | R. solanacearum | 50 | 64 |

| E13 | Antibacterial | R. solanacearum | 50 | 63 |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride, and how can reaction yields be optimized?

The compound is typically synthesized via chlorination and sulfonation of pyridine derivatives. Patents describe methods such as halogenation of trifluoromethylpyridines followed by sulfonyl chloride introduction using reagents like thionyl chloride . Optimization strategies include:

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- GC/HPLC : To confirm >95% purity (commonly reported in catalogs) .

- NMR/FTIR : For functional group validation (e.g., sulfonyl chloride peaks at ~1370 cm⁻¹ in FTIR) .

- Mass spectrometry : To confirm molecular weight (245.61 g/mol) and detect impurities .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and N95 masks due to its corrosive nature and respiratory hazards .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in reactions involving this compound?

The trifluoromethyl and sulfonyl chloride groups influence reactivity. Strategies include:

- Directing groups : Use meta-directing substituents to control electrophilic substitution sites .

- Protecting groups : Temporarily block the sulfonyl chloride to prioritize trifluoromethyl reactivity .

- Computational modeling : DFT calculations predict favorable reaction pathways (e.g., nucleophilic attack at the 3-position) .

Q. How to resolve contradictions in reported reaction yields for sulfonylation reactions?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the sulfonyl chloride .

- Moisture sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis to sulfonic acids .

- Catalyst variability : Pyridine bases (e.g., DMAP) improve yields in amide coupling reactions .

Q. What role does this compound play in medicinal chemistry, and how can its derivatives be screened for bioactivity?

- Drug design : It serves as a scaffold for kinase inhibitors and anti-inflammatory agents. Derivatives are synthesized via nucleophilic substitution (e.g., with amines) .

- Biological assays :

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays .

- Enzyme inhibition : Screen against target enzymes (e.g., COX-2) via fluorescence-based assays .

Q. What computational tools are effective in predicting the reactivity of this compound in novel reactions?

- Molecular docking : To evaluate binding affinity with biological targets (e.g., using AutoDock Vina) .

- Reactivity descriptors : Fukui indices and electrostatic potential maps identify electrophilic hotspots .

- Kinetic simulations : Predict reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.